molecular formula C10H8ClNO B11906137 (6-Chloroquinolin-3-yl)methanol

(6-Chloroquinolin-3-yl)methanol

Cat. No.: B11906137
M. Wt: 193.63 g/mol
InChI Key: GTDWETNQAOSZPF-UHFFFAOYSA-N
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Description

(6-Chloroquinolin-3-yl)methanol: is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroquinolin-3-yl)methanol typically involves the chlorination of quinoline followed by the introduction of a hydroxymethyl group. One common method is:

    Chlorination: Quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 6th position.

    Hydroxymethylation: The chlorinated quinoline is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large quantities of quinoline and chlorinating agents in industrial reactors.

    Continuous Hydroxymethylation: Employing continuous flow reactors to introduce the hydroxymethyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form (6-Chloroquinolin-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (6-Chloroquinolin-3-yl)carboxylic acid.

    Reduction: (6-Chloroquinolin-3-yl)methane.

    Substitution: (6-Methoxyquinolin-3-yl)methanol.

Scientific Research Applications

(6-Chloroquinolin-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the chlorine and hydroxymethyl groups.

    (6-Methoxyquinolin-3-yl)methanol: Similar structure with a methoxy group instead of chlorine.

    (6-Bromoquinolin-3-yl)methanol: Similar structure with a bromine atom instead of chlorine.

Uniqueness

(6-Chloroquinolin-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(6-chloroquinolin-3-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2

InChI Key

GTDWETNQAOSZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)CO

Origin of Product

United States

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